molecular formula C13H17N3O4S B2629663 N-[6-[Acetyl(methyl)amino]pyridin-3-yl]-3-ethenylsulfonylpropanamide CAS No. 2224264-34-8

N-[6-[Acetyl(methyl)amino]pyridin-3-yl]-3-ethenylsulfonylpropanamide

Cat. No. B2629663
CAS RN: 2224264-34-8
M. Wt: 311.36
InChI Key: QITPFMTXEPOJRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-[Acetyl(methyl)amino]pyridin-3-yl]-3-ethenylsulfonylpropanamide, also known as AMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine.

Mechanism Of Action

The mechanism of action of N-[6-[Acetyl(methyl)amino]pyridin-3-yl]-3-ethenylsulfonylpropanamide involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of various diseases. For instance, N-[6-[Acetyl(methyl)amino]pyridin-3-yl]-3-ethenylsulfonylpropanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the inflammatory response. In addition, N-[6-[Acetyl(methyl)amino]pyridin-3-yl]-3-ethenylsulfonylpropanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[6-[Acetyl(methyl)amino]pyridin-3-yl]-3-ethenylsulfonylpropanamide are diverse and depend on the specific disease or condition being targeted. For instance, N-[6-[Acetyl(methyl)amino]pyridin-3-yl]-3-ethenylsulfonylpropanamide has been shown to reduce inflammation and pain in animal models of arthritis. In addition, N-[6-[Acetyl(methyl)amino]pyridin-3-yl]-3-ethenylsulfonylpropanamide has been shown to induce cell death in cancer cells by inhibiting the activity of HDACs.

Advantages And Limitations For Lab Experiments

One of the major advantages of using N-[6-[Acetyl(methyl)amino]pyridin-3-yl]-3-ethenylsulfonylpropanamide in lab experiments is its high potency and specificity. This allows for the precise targeting of specific enzymes and signaling pathways, which can lead to more effective treatments for various diseases. However, one of the limitations of using N-[6-[Acetyl(methyl)amino]pyridin-3-yl]-3-ethenylsulfonylpropanamide is its potential toxicity, which can limit its use in clinical settings.

Future Directions

There are several future directions for the research and development of N-[6-[Acetyl(methyl)amino]pyridin-3-yl]-3-ethenylsulfonylpropanamide. One potential direction is the development of more potent and selective analogs of N-[6-[Acetyl(methyl)amino]pyridin-3-yl]-3-ethenylsulfonylpropanamide that can target specific enzymes and signaling pathways with greater precision. Another potential direction is the investigation of the potential use of N-[6-[Acetyl(methyl)amino]pyridin-3-yl]-3-ethenylsulfonylpropanamide in combination with other therapeutic agents for the treatment of various diseases. Finally, the investigation of the potential use of N-[6-[Acetyl(methyl)amino]pyridin-3-yl]-3-ethenylsulfonylpropanamide in clinical settings is an important future direction, as this can lead to the development of more effective treatments for various diseases.

Synthesis Methods

The synthesis of N-[6-[Acetyl(methyl)amino]pyridin-3-yl]-3-ethenylsulfonylpropanamide involves the reaction of 3-ethenylsulfonylpropanoic acid with 6-aminonicotinic acid, followed by acetylation and methylation of the resulting product. The final product, N-[6-[Acetyl(methyl)amino]pyridin-3-yl]-3-ethenylsulfonylpropanamide, is obtained through purification and characterization using various analytical techniques.

Scientific Research Applications

N-[6-[Acetyl(methyl)amino]pyridin-3-yl]-3-ethenylsulfonylpropanamide has been extensively studied for its potential applications in the field of medicine. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. In addition, N-[6-[Acetyl(methyl)amino]pyridin-3-yl]-3-ethenylsulfonylpropanamide has been investigated for its potential use as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[6-[acetyl(methyl)amino]pyridin-3-yl]-3-ethenylsulfonylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S/c1-4-21(19,20)8-7-13(18)15-11-5-6-12(14-9-11)16(3)10(2)17/h4-6,9H,1,7-8H2,2-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITPFMTXEPOJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=NC=C(C=C1)NC(=O)CCS(=O)(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(ethenesulfonyl)-N-[6-(N-methylacetamido)pyridin-3-yl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.